molecular formula C16H12N2S B2766808 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine CAS No. 885460-95-7

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Cat. No. B2766808
CAS RN: 885460-95-7
M. Wt: 264.35
InChI Key: LTQJZSRNRYWUSV-UHFFFAOYSA-N
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Description

“4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C16H12N2S and a molecular weight of 264.35 . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) .

Scientific Research Applications

Synthesis of Fluorene Derivatives

The synthesis of new fluorene derivatives, including analogs of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine, demonstrates their potential application in creating materials with desirable photophysical properties. For example, Belfield et al. (2000) highlighted the synthesis of fluorene analogs with varying substituents, which are useful as fluorophores in two-photon fluorescence microscopy due to their high two-photon absorptivity. This suggests their applicability in advanced imaging techniques (Belfield et al., 2000).

Antimicrobial and Anticancer Agents

Compounds based on this compound, such as thiazolidinone and azetidinone analogs, have been synthesized and shown significant antimicrobial and anticancer activities. Hussein et al. (2020) synthesized these compounds and evaluated their activities against multidrug-resistant strains and various cancer cell lines, indicating their potential as novel bioactive agents (Hussein et al., 2020).

Fluorescent Chemosensors

Derivatives of this compound have been explored for their fluorescent sensing characteristics. Qian et al. (2019) developed polyaniline derivatives for fluorescence detection of different acids and amines, showcasing their broad application in environmental monitoring, biosensing, and toxin detection (Qian et al., 2019).

Electronic Materials

New materials based on fluorene, such as electron-blocking materials for organic light-emitting diodes (OLEDs), have been synthesized to improve device performance and stability. Hu et al. (2020) introduced compounds that exhibited good charge balance and extended device lifetime, highlighting the role of fluorene derivatives in developing advanced electronic devices (Hu et al., 2020).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, related to this compound, have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the inhibition performances of these derivatives, indicating their applicability in protecting metals from corrosion (Kaya et al., 2016).

Safety and Hazards

The safety and hazards of “4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine” are not clear from the available information. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJZSRNRYWUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CSC(=N3)N)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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